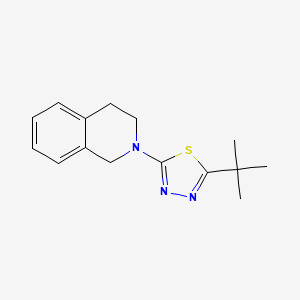

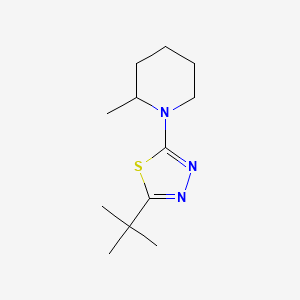

![molecular formula C12H15N3O B6432432 benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine CAS No. 2182788-38-9](/img/structure/B6432432.png)

benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine is a chemical compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of this compound involves a simple and efficient iodine-assisted protocol . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . The presence of iodine and base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement at 90 °C of the methyl/benzyl group in the hydrazone intermediate formed during the condensation step .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a sequential condensation followed by tandem oxidative cyclization and rearrangement . The presence of iodine and base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement at 90 °C of the methyl/benzyl group in the hydrazone intermediate formed during the condensation step .作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that the 1,2,4-oxadiazole moiety is a crucial part of many anti-infective agents . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby inhibiting their function and leading to the observed anti-infective effects.

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.

Result of Action

Based on the known anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may inhibit the growth and replication of infectious agents at the molecular and cellular levels.

実験室実験の利点と制限

The main advantage of using benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine in laboratory experiments is its relative simplicity. It is easy to synthesize and can be used in a wide variety of reactions, making it a versatile reagent. Additionally, this compound is relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in the laboratory. For example, it is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very stable and can degrade quickly when exposed to light or air.

将来の方向性

There are a variety of potential future directions for benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine research. For example, further research could be done to explore its potential as an inhibitor of acetylcholinesterase and its anti-inflammatory effects. Additionally, further research could be done to explore its potential as a catalyst in various chemical reactions. Finally, further research could be done to explore its potential as a reagent for the synthesis of various compounds, such as heterocyclic compounds, amides, and esters.

合成法

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine is synthesized through a reaction between benzylmethylketone and 3-methyl-1,2,4-oxadiazole. The reaction is carried out in a solvent such as ethanol or methanol, at a temperature of 80-90°C. This reaction produces a compound known as a Schiff base, which is then hydrolyzed to form this compound. The reaction is relatively simple and can be carried out in a laboratory setting with minimal equipment.

科学的研究の応用

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine has a variety of applications in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, such as heterocyclic compounds, amides, and esters. This compound can also be used to synthesize a variety of biologically active compounds, such as antibiotics, antiviral agents, and anti-cancer drugs. Furthermore, this compound has been used in the study of enzyme activity, as well as in the study of various biochemical and physiological processes.

特性

IUPAC Name |

N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-10-13-12(16-14-10)9-15(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSUGPYFYZWKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

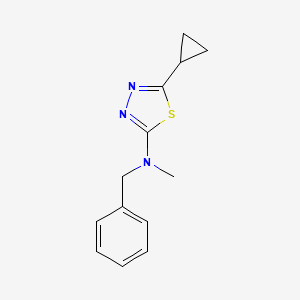

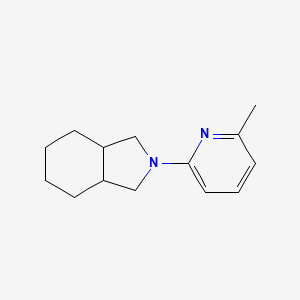

![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)

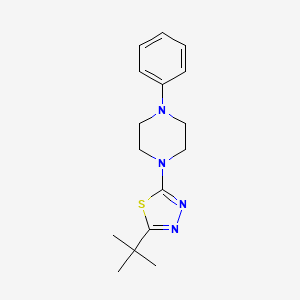

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)

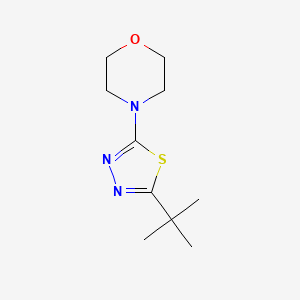

![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)

![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)

![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)

![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)

![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)